3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid
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Overview
Description
3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, a piperazine ring, and carboxylic acid groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are structurally similar, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly dopamine and serotonin receptors, leading to changes in neurotransmitter levels and neuronal activity .
Biochemical Pathways
Based on the known activities of similar compounds, it may be involved in the modulation of dopamine and serotonin pathways .
Pharmacokinetics
It is known that the “drugability” of structurally similar compounds has been evaluated according to lipinski’s rule of five (ro5) .
Result of Action
It can be inferred from related compounds that it may lead to changes in neurotransmitter levels and neuronal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions. For example, the reaction of a halogenated indole derivative with 4-phenylpiperazine in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar piperazine ring and carboxamide group, studied for its acetylcholinesterase inhibitory activity.
4-methylpiperazin-1-yl(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with anti-inflammatory properties.
Uniqueness
3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid is unique due to its specific combination of an indole core, piperazine ring, and carboxylic acid groups. This unique structure contributes to its distinct biological and pharmacological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[carboxy-(4-phenylpiperazin-1-yl)methyl]-1-methylindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-23-14-18(17-13-15(21(26)27)7-8-19(17)23)20(22(28)29)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,13-14,20H,9-12H2,1H3,(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEVJGJBDOKMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C(=O)O)C(C(=O)O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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